N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide
Overview
Description
N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound with significant potential in various scientific research and industrial applications. This compound, characterized by its distinct chemical structure, has garnered interest due to its unique reactivity and potential utility in several fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds through reactions such as esterification, amidation, and cyclization. Careful control of reaction conditions, such as temperature and pH, is crucial to ensure the correct formation of intermediates and the final product. Solvent choices and purification methods also play vital roles in achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Process optimization and scaling-up techniques are applied to achieve cost-efficiency and high throughput. Automation and continuous flow systems may be utilized to enhance the consistency and quality of the compound while minimizing waste and reducing production time.
Chemical Reactions Analysis
Types of Reactions: N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation and Reduction: : These reactions alter the oxidation state of the compound, impacting its reactivity and stability.
Substitution: : This compound participates in nucleophilic and electrophilic substitution reactions, where different functional groups replace existing ones.
Condensation: : This reaction forms larger molecules by combining smaller ones, releasing a small molecule like water as a byproduct.
Common Reagents and Conditions: Common reagents used include strong oxidizing agents (such as potassium permanganate), reducing agents (like sodium borohydride), and different catalysts (e.g., palladium on carbon) to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific type of reaction to optimize yields and selectivity.
Major Products Formed: Major products from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may result in the formation of higher oxidation state derivatives, while substitution reactions can introduce different functional groups into the compound, significantly altering its properties.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potentially novel properties.
Biology: In biology, this compound is explored for its interactions with biomolecules. Its structure suggests potential as a probe or inhibitor in biological systems, aiding in the study of cellular processes and signaling pathways.
Medicine: In medicine, research focuses on its potential therapeutic properties. Studies investigate its effects on various biological targets, including enzymes and receptors, to assess its utility as a lead compound for drug development.
Industry: Industrial applications leverage the compound's chemical properties for the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action for N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide involves interactions with specific molecular targets, such as proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to changes in cellular function and signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide stands out due to its distinct chemical structure, which imparts unique reactivity and potential for diverse applications.
Similar Compounds
N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide
N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-dichlorobenzamide
N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-dibromobenzamide
Each of these compounds shares structural similarities but differs in specific functional groups, leading to variations in their chemical and biological properties.
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Properties
IUPAC Name |
N-[2-(7-ethoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-3,4-difluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c1-2-28-17-11-24-8-7-23(19(27)15(24)10-16(17)25)6-5-22-18(26)12-3-4-13(20)14(21)9-12/h3-4,9-11H,2,5-8H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNVIAYXOZBST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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